molecular formula C5H7ClO B3427633 2-Methylcyclopropane-1-carbonyl chloride CAS No. 60733-34-8

2-Methylcyclopropane-1-carbonyl chloride

Cat. No.: B3427633
CAS No.: 60733-34-8
M. Wt: 118.56 g/mol
InChI Key: KNSMKLZZQPGJRN-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C5H7ClO It is a derivative of cyclopropane, featuring a carbonyl chloride functional group attached to a methyl-substituted cyclopropane ring

Scientific Research Applications

2-Methylcyclopropane-1-carbonyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceutical Development: Used in the synthesis of potential drug candidates.

    Material Science: Employed in the preparation of novel materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it is extremely flammable (H226), can cause severe skin burns and eye damage (H314), and may be harmful if inhaled (H290) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

While specific future directions for research on 2-Methylcyclopropane-1-carbonyl chloride are not mentioned in the sources, cyclopropane derivatives are of interest in various fields of chemistry due to their reactivity and presence in numerous biological compounds . Further studies could explore new synthesis methods, reactions, and potential applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclopropane-1-carbonyl chloride typically involves the reaction of 2-methylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

2-Methylcyclopropane-1-carboxylic acid+Thionyl chloride2-Methylcyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{2-Methylcyclopropane-1-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Methylcyclopropane-1-carboxylic acid+Thionyl chloride→2-Methylcyclopropane-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

This reaction is usually carried out under reflux conditions, with the thionyl chloride acting as both the chlorinating agent and the solvent. The reaction mixture is heated to facilitate the conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-methylcyclopropane-1-carboxylic acid and hydrogen chloride.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires strong reducing agents and is usually performed under anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    2-Methylcyclopropane-1-carboxylic acid: Formed by hydrolysis.

    2-Methylcyclopropane-1-methanol: Formed by reduction.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonyl chloride: Lacks the methyl substitution, resulting in different reactivity and properties.

    2-Methylcyclopropane-1-carboxylic acid: The carboxylic acid analog of 2-Methylcyclopropane-1-carbonyl chloride.

    2-Methylcyclopropane-1-methanol: The alcohol analog, formed by reduction of the carbonyl chloride group.

Uniqueness

This compound is unique due to its combination of a strained cyclopropane ring and a reactive carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-methylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSMKLZZQPGJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30311813
Record name 2-methylcyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52194-65-7, 60733-34-8
Record name NSC245492
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245492
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylcyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30311813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclopropane-1-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 52194-65-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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